molecular formula C10H11NS B13332773 2,7-Dimethyl-1-benzothiophen-3-amine

2,7-Dimethyl-1-benzothiophen-3-amine

Cat. No.: B13332773
M. Wt: 177.27 g/mol
InChI Key: TTZNQYLQHKFCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-1-benzothiophen-3-amine is an organic compound with the molecular formula C({10})H({11})NS It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2,7-Dimethyl-1-benzothiophen-3-amine typically begins with commercially available starting materials such as 2,7-dimethylbenzothiophene.

    Amination Reaction: One common method involves the amination of 2,7-dimethylbenzothiophene using reagents like ammonia or amines under catalytic conditions. This can be achieved through a Buchwald-Hartwig amination reaction, which employs palladium catalysts and ligands to facilitate the formation of the C-N bond.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (100-150°C) and may require the use of bases such as sodium tert-butoxide to deprotonate the amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2,7-Dimethyl-1-benzothiophen-3-amine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine or thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran as solvent.

    Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid, and acetic anhydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

2,7-Dimethyl-1-benzothiophen-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which can be utilized in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the design of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical transformations makes it valuable in material science.

Mechanism of Action

The mechanism by which 2,7-Dimethyl-1-benzothiophen-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur atom can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-benzothiophen-3-amine: Lacks the additional methyl group at the 7-position, which may affect its reactivity and biological activity.

    2,7-Dimethyl-1-benzofuran-3-amine: Contains an oxygen atom instead of sulfur, leading to different chemical properties and applications.

    2,7-Dimethyl-1-benzothiophen-3-carboxylic acid: Features a carboxyl group, altering its solubility and reactivity.

Uniqueness

2,7-Dimethyl-1-benzothiophen-3-amine is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of two methyl groups at the 2 and 7 positions can enhance its stability and modify its interaction with other molecules, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2,7-dimethyl-1-benzothiophen-3-amine

InChI

InChI=1S/C10H11NS/c1-6-4-3-5-8-9(11)7(2)12-10(6)8/h3-5H,11H2,1-2H3

InChI Key

TTZNQYLQHKFCHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(S2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.